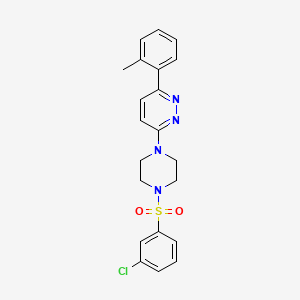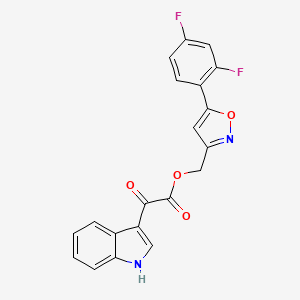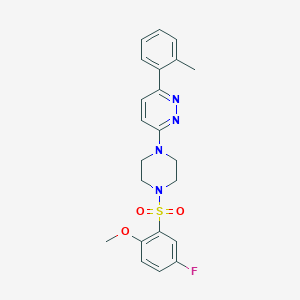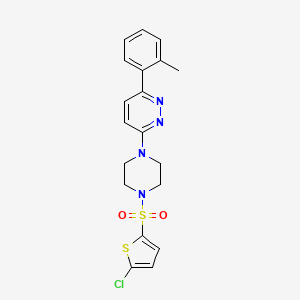
3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Übersicht
Beschreibung
3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a chemical compound that belongs to the class of pyridazine derivatives. This compound has gained significant attention in the scientific community due to its potential for use in various applications such as drug development, medicinal chemistry, and biological research.
Wirkmechanismus
The mechanism of action of 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves the inhibition of various enzymes such as PDE5, PDE2, and PDE10. Inhibition of these enzymes leads to an increase in the levels of cyclic nucleotides such as cGMP and cAMP, which in turn leads to various physiological effects such as smooth muscle relaxation and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine are primarily due to its inhibition of various enzymes. The inhibition of PDE5 leads to smooth muscle relaxation and increased blood flow, which is useful in the treatment of erectile dysfunction. Inhibition of PDE2 and PDE10 has been linked to the treatment of various neurological disorders such as schizophrenia and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments is its potency and selectivity towards various enzymes. This compound has been shown to exhibit high inhibitory activity towards PDE5, PDE2, and PDE10 with relatively low toxicity. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine. One area of research could focus on the development of more potent and selective inhibitors of PDE5, PDE2, and PDE10. Another area of research could focus on the use of this compound in the treatment of other diseases such as cancer and inflammatory disorders. Additionally, research could be done to improve the solubility of this compound in water, which would make it more useful in certain experiments.
Wissenschaftliche Forschungsanwendungen
3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been extensively studied for its potential use in drug development. It has been shown to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5), phosphodiesterase 2 (PDE2), and phosphodiesterase 10 (PDE10). Inhibition of these enzymes has been linked to the treatment of various diseases such as erectile dysfunction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-16-5-2-3-8-19(16)20-9-10-21(24-23-20)25-11-13-26(14-12-25)29(27,28)18-7-4-6-17(22)15-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJYMNGMBHVBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397392.png)
![N-(2,5-difluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397409.png)
![3-chloro-4-fluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3397412.png)
![N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397420.png)
![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3397421.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3397424.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3397429.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3397436.png)
![6-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3397443.png)




